molecular formula C19H15N3O2 B8250547 2-Quinolinecarboxamide, N-[2-(4,5-dihydro-2-oxazolyl)phenyl]-

2-Quinolinecarboxamide, N-[2-(4,5-dihydro-2-oxazolyl)phenyl]-

Cat. No.: B8250547
M. Wt: 317.3 g/mol
InChI Key: LCYIZANSOHZCSI-UHFFFAOYSA-N
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Description

2-Quinolinecarboxamide, N-[2-(4,5-dihydro-2-oxazolyl)phenyl]- is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a quinoline core linked to a phenyl group, which is further connected to an oxazoline ring. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.

Chemical Reactions Analysis

Types of Reactions

2-Quinolinecarboxamide, N-[2-(4,5-dihydro-2-oxazolyl)phenyl]- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Manganese dioxide, DBU, bromotrichloromethane.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions include oxazoles from oxidation reactions and various substituted quinoline derivatives from substitution reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Quinolinecarboxamide, N-[2-(4,5-dihydro-2-oxazolyl)phenyl]- is unique due to its combination of a quinoline core with an oxazoline ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-[2-(4,5-dihydro-1,3-oxazol-2-yl)phenyl]quinoline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O2/c23-18(17-10-9-13-5-1-3-7-15(13)21-17)22-16-8-4-2-6-14(16)19-20-11-12-24-19/h1-10H,11-12H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCYIZANSOHZCSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=N1)C2=CC=CC=C2NC(=O)C3=NC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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